N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide
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Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
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Scientific Research Applications
Anti-Angiogenic Activity
Research by Lee et al. (2005) identified a compound with a similar structure, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, demonstrating potent inhibitory effects on aminopeptidase N (APN) and basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells, indicating its potential for anti-angiogenic activity (Lee et al., 2005).
Pharmacological Evaluation for Various Biological Activities
Faheem (2018) conducted a computational and pharmacological evaluation of derivatives including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, showing binding and moderate inhibitory effects in assays for toxicity, tumor inhibition, and analgesic and anti-inflammatory potential. This study highlights the compound's multifaceted pharmacological applications (Faheem, 2018).
Catalytic Synthesis Applications
Mokhtary and Torabi (2017) explored the use of nano magnetite as a catalyst for the synthesis of derivatives like N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide, underlining the efficiency of this method in organic synthesis and its potential for creating novel compounds with significant yields (Mokhtary & Torabi, 2017).
Quantum Chemical Investigations
Patil et al. (2021) focused on quantum chemical investigations of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, employing computational methods to characterize its structural, electronic, and photophysical properties. These studies provide a foundational understanding for developing compounds with tailored electronic properties for applications in materials science (Patil et al., 2021).
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-26-20-11-4-5-12-21(20)27-15-22(25)23-14-13-19(24)18-10-6-8-16-7-2-3-9-17(16)18/h2-12,19,24H,13-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUGDXHQGBWJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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